Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside
Brand Name: Vulcanchem
CAS No.: 138147-42-9
VCID: VC21207203
InChI: InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8-,9+/m1/s1
SMILES: CC(C)(C)C(=O)OCC1C(CC(O1)OC)O
Molecular Formula: C11H20O5
Molecular Weight: 232.27 g/mol

Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside

CAS No.: 138147-42-9

Cat. No.: VC21207203

Molecular Formula: C11H20O5

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside - 138147-42-9

Specification

CAS No. 138147-42-9
Molecular Formula C11H20O5
Molecular Weight 232.27 g/mol
IUPAC Name [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8-,9+/m1/s1
Standard InChI Key LVXNBYHAAHVEJL-HLTSFMKQSA-N
Isomeric SMILES CC(C)(C)C(=O)OC[C@@H]1[C@@H](C[C@H](O1)OC)O
SMILES CC(C)(C)C(=O)OCC1C(CC(O1)OC)O
Canonical SMILES CC(C)(C)C(=O)OCC1C(CC(O1)OC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator